Methyl2,4-dichloro-6-methyl-5-nitronicotinate
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Overview
Description
Methyl2,4-dichloro-6-methyl-5-nitronicotinate is a chemical compound with the molecular formula C8H6Cl2N2O4 It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms, a nitro group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,4-dichloro-6-methyl-5-nitronicotinate typically involves the nitration of 2,4-dichloro-6-methylpyrimidine followed by esterification. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl2,4-dichloro-6-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 2,4-Dichloro-6-methyl-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dichloro-6-methyl-5-nitronicotinic acid.
Scientific Research Applications
Methyl2,4-dichloro-6-methyl-5-nitronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl2,4-dichloro-6-methyl-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and ester group also contribute to its reactivity and potential biological activity.
Comparison with Similar Compounds
Methyl2,4-dichloro-6-methyl-5-nitronicotinate can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: Lacks the nitro and ester groups, making it less reactive.
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate: Similar structure but with different substitution patterns, leading to different reactivity and applications.
2,4-Dichloro-6-methyl-5-nitropyrimidine: Similar but lacks the ester group, affecting its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6Cl2N2O4 |
---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
methyl 2,4-dichloro-6-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-3-6(12(14)15)5(9)4(7(10)11-3)8(13)16-2/h1-2H3 |
InChI Key |
GVKOQQJJAVKUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C(=O)OC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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